molecular formula C43H86O2 B14500524 Triacontyl tridecanoate CAS No. 63896-53-7

Triacontyl tridecanoate

Cat. No.: B14500524
CAS No.: 63896-53-7
M. Wt: 635.1 g/mol
InChI Key: LGIWRVIRLMKHMX-UHFFFAOYSA-N
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Description

Triacontyl tridecanoate is an ester compound formed from the reaction between tridecanoic acid and triacontanol It is a long-chain fatty ester with the molecular formula C43H86O2

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontyl tridecanoate can be synthesized through esterification, where tridecanoic acid reacts with triacontanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:

Tridecanoic acid+TriacontanolTriacontyl tridecanoate+Water\text{Tridecanoic acid} + \text{Triacontanol} \rightarrow \text{this compound} + \text{Water} Tridecanoic acid+Triacontanol→Triacontyl tridecanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Triacontyl tridecanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecanoic acid and triacontanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Tridecanoic acid and triacontanol.

    Reduction: Triacontanol and tridecanol.

    Hydrolysis: Tridecanoic acid and triacontanol.

Scientific Research Applications

Triacontyl tridecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of triacontyl tridecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release tridecanoic acid and triacontanol, which may then participate in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Triacontyl hexadecanoate: An ester formed from hexadecanoic acid and triacontanol.

    Triacontyl octadecanoate: An ester formed from octadecanoic acid and triacontanol.

    Triacontyl eicosanoate: An ester formed from eicosanoic acid and triacontanol.

Uniqueness

Triacontyl tridecanoate is unique due to its specific chain length and the combination of tridecanoic acid and triacontanol. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

63896-53-7

Molecular Formula

C43H86O2

Molecular Weight

635.1 g/mol

IUPAC Name

triacontyl tridecanoate

InChI

InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-45-43(44)41-39-37-35-33-14-12-10-8-6-4-2/h3-42H2,1-2H3

InChI Key

LGIWRVIRLMKHMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC

Origin of Product

United States

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